6-Methyleneandrost-4-ene-3,17-dione is a steroidal compound with the molecular formula and a molecular weight of 298.42 g/mol. This compound plays a significant role in various scientific fields, particularly in chemistry and medicine. It is primarily recognized as an intermediate in the synthesis of complex steroidal compounds and has applications in the development of pharmaceuticals, particularly as an aromatase inhibitor used in breast cancer treatment.
This compound is classified as a steroid and more specifically as a derivative of androstenedione. Its structural modifications give it unique properties that are exploited in medicinal chemistry, especially concerning hormonal therapies.
The synthesis of 6-Methyleneandrost-4-ene-3,17-dione typically involves several key steps:
In industrial settings, the synthesis is optimized for yield and scalability. Specific catalysts and controlled reaction conditions are employed to enhance the purity and consistency of the final product. For example, the use of dimethoxymethane as a reagent has been noted in various synthetic routes .
The molecular structure of 6-Methyleneandrost-4-ene-3,17-dione features a characteristic steroid backbone with specific functional groups that contribute to its biological activity. The compound's structure can be represented as follows:
Key structural data include:
6-Methyleneandrost-4-ene-3,17-dione participates in various chemical reactions:
Common reagents include:
Major products from these reactions often include various steroidal derivatives that find utility in pharmaceutical applications .
The primary mechanism of action for 6-Methyleneandrost-4-ene-3,17-dione involves its role as an irreversible inhibitor of the aromatase enzyme. By inhibiting this enzyme, it effectively blocks the conversion of androgens to estrogens.
This inhibition results in a marked decrease in circulating estrogen levels, making it particularly useful in hormone-receptor-positive breast cancer treatments .
Key physical properties include:
Chemical properties include:
6-Methyleneandrost-4-ene-3,17-dione has several important applications:
6-Methyleneandrost-4-ene-3,17-dione possesses the molecular formula C₂₀H₂₆O₂ and a molecular weight of 298.42 g/mol. The compound features a characteristic 6-exocyclic methylene group (CH₂=C<) appended to ring B of the androstane skeleton, conjugated to a Δ⁴-3-ketone system in ring A, and a 17-ketone functionality. This arrangement creates an extended enone conjugation pathway spanning C3-C4-C6, contributing to its distinctive UV-Vis absorption maximum at 259 nm in ethanol solutions [2] [7].
Systematically named as (8R,9S,10R,13S,14S)-10,13-dimethyl-6-methylidene-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione according to IUPAC conventions, the stereochemistry at positions 8, 9, 10, 13, and 14 follows the typical configurations of natural steroid nuclei. The compound crystallizes as a pale yellow to light beige powder with a melting point ranging between 156-165°C (with decomposition observed at higher temperatures) [3] [7]. It exhibits significant optical activity, demonstrating a specific rotation of [α]²⁰/D = +390° to +430° (c=1, CHCl₃), attributable to its multiple chiral centers [2] [8].
Solubility profiles indicate sparing solubility in chloroform, slight solubility in methanol, and solubility in dimethyl sulfoxide (DMSO) upon heating. The compound is typically stored at controlled temperatures (recommended <15°C or 0-8°C) to maintain stability, reflecting the sensitivity of its exocyclic methylene group and conjugated ketone functionalities [3] [7] [10]. Its structure is confirmed through comprehensive analytical methods including HPLC (purity >98%), NMR spectroscopy, and mass spectrometry [2] [8].
Table 1: Systematic and Common Nomenclature of 6-Methyleneandrost-4-ene-3,17-dione
Nomenclature Type | Designation |
---|---|
IUPAC Name | (8R,9S,10R,13S,14S)-10,13-dimethyl-6-methylidene-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |
Common Synonyms | Exemestane Related Compound A; Exemestane EP Impurity E; 1,2-Dihydro Exemestane; Exemestane USP Related Compound A; Intermediate of Exemestane |
Chemical Abstracts Service (CAS) Number | 19457-55-7 |
Reaxys Registry Number | 4514172 |
PubChem Substance ID | 354335792 |
Table 2: Key Physical-Chemical Properties of 6-Methyleneandrost-4-ene-3,17-dione
Property | Value | Analytical Method/Conditions | Source |
---|---|---|---|
Molecular Formula | C₂₀H₂₆O₂ | - | [2] [3] |
Molecular Weight | 298.42 g/mol | - | [3] [10] |
Melting Point | 156-165°C (dec.) | Capillary method | [3] [7] |
Specific Rotation | +390° to +430° | c=1, CHCl₃, 20°C | [2] [8] |
UV λₘₐₙ | 259 nm | Ethanol | [2] [8] |
Purity | >98.0% (HPLC) | Area percentage | [2] [8] |
Appearance | Pale yellow to light beige crystalline powder | Visual inspection | [3] [7] [10] |
The synthesis and characterization of 6-methyleneandrost-4-ene-3,17-dione emerged in the late 20th century, driven by intensive research into steroidal aromatase inhibitors for breast cancer treatment. Its significance became irrevocably established upon its identification as the immediate chemical precursor to exemestane (6-methylenandrosta-1,4-diene-3,17-dione, marketed as Aromasin®), a first-generation "aromatase inactivator" approved for clinical use in 1999 [2] [6]. The strategic introduction of the 6-exomethylene group represented a deliberate structural modification designed to enhance irreversible binding to the aromatase enzyme's active site, fundamentally differentiating it from earlier competitive inhibitors like aminoglutethimide [6].
Early synthetic routes focused on functionalizing readily available steroidal precursors. A landmark development occurred through the application of the Mannich reaction to Δ⁴-androstene-3,17-dione (androstenedione), whereby treatment with triethyl orthoformate generated the enol ether intermediate Δ³,⁵-dienolether, followed by condensation with formaldehyde and N-methylaniline. Subsequent elimination yielded the critical 6-methylene functionality. This methodology provided a scalable pathway to 6-methyleneandrost-4-ene-3,17-dione, circumventing earlier low-yielding approaches [5] [6].
Further historical refinements addressed the crucial dehydrogenation step required to convert this intermediate into exemestane. Initial methods employed powerful quinoid oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil. However, these often led to complex by-product formation through Diels-Alder cycloadditions between the 6-methylene-Δ⁴-diene system and the oxidant. This spurred the parallel development of alternative dehydrogenation strategies, including microbial methods using Nocardioides simplex VKM As-2033D or Arthrobacter simplex strains, and chemical approaches employing selenium dioxide (SeO₂), iodoxybenzoic acid (IBX), or bromination/dehydrobromination sequences [5] [6]. The historical trajectory of 6-methyleneandrost-4-ene-3,17-dione is thus intrinsically linked to innovations in both steroid functionalization chemistry and the therapeutic targeting of estrogen-dependent cancers.
6-Methyleneandrost-4-ene-3,17-dione serves as an indispensable advanced intermediate in the multi-step synthesis of exemestane, an FDA-approved steroidal aromatase inhibitor used globally for treating hormone-receptor-positive breast cancer in postmenopausal women. Its pivotal role stems from its structural positioning – it contains the essential 6-exomethylene group required for the irreversible inhibition mechanism, while lacking only the Δ¹-double bond present in the final active pharmaceutical ingredient (API) [2] [5] [6].
The principal synthetic transformation involves the regioselective 1,2-dehydrogenation of ring A. This conversion is most commonly achieved through chemical dehydrogenation agents:
Table 3: Synthesis Methods for 6-Methyleneandrost-4-ene-3,17-dione and Its Transformation to Exemestane
Synthetic Step | Key Reagents/Conditions | Role of 6-Methyleneandrost-4-ene-3,17-dione | References |
---|---|---|---|
Synthesis from Androst-4-ene-3,17-dione | 1. Triethyl orthoformate (acid catalysis)2. Paraformaldehyde + N-Methylaniline3. Elimination | Product of Mannich/elimination sequence; introduces critical 6-exomethylene group | [5] [6] |
Δ¹-Dehydrogenation to Exemestane (Chemical) | DDQ or p-Chloranil in t-butanol, toluene, or dioxane | Direct precursor; its 6-methylene-Δ⁴-3-keto system dictates regioselectivity and influences by-product formation | [2] [6] |
Δ¹-Dehydrogenation to Exemestane (Microbiological) | Arthrobacter simplex or Pimelobacter simplex in aqueous medium | Substrate for microbial Δ¹-dehydrogenase enzymes | [5] |
By-product Formation during Dehydrogenation | DDQ or p-Chloranil in DMF, THF, dioxane | Acts as diene in [4+2] cycloaddition with oxidant, leading to hexacyclic impurities | [6] |
Beyond its primary role in exemestane manufacture, 6-methyleneandrost-4-ene-3,17-dione serves as a versatile building block in broader pharmaceutical and biochemical research contexts. It is employed in:
The compound's commercial availability from chemical suppliers (e.g., TCI America, Sigma-Aldrich, ChemImpex) in various purities and quantities (research gram-scale to bulk) underscores its established importance. Specifications emphasize high chemical purity (>98% by HPLC), defined optical rotation, and structural confirmation by NMR, meeting the stringent requirements for pharmaceutical intermediate use [2] [7] [8]. Its handling requires standard laboratory precautions with specific hazard warnings (H361: Suspected of damaging fertility or the unborn child), mandating appropriate personal protective equipment and engineering controls [2] [8].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7